molecular formula C6H13NO2 B1375568 2-Amino-2-(oxolan-2-yl)ethan-1-ol CAS No. 1426427-02-2

2-Amino-2-(oxolan-2-yl)ethan-1-ol

Cat. No.: B1375568
CAS No.: 1426427-02-2
M. Wt: 131.17 g/mol
InChI Key: HCPJURLRARTNHD-UHFFFAOYSA-N
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Description

2-Amino-2-(oxolan-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is also known by its IUPAC name, 2-amino-2-(tetrahydrofuran-2-yl)ethan-1-ol . This compound is characterized by the presence of an amino group and a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(oxolan-2-yl)ethan-1-ol typically involves the reaction of tetrahydrofuran with an appropriate amine source under controlled conditions. One common method is the reductive amination of tetrahydrofuran-2-carbaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(oxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-Amino-2-(oxolan-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(oxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The tetrahydrofuran ring provides stability and enhances the compound’s ability to interact with various targets .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simpler analog with a similar amino group but lacking the tetrahydrofuran ring.

    2-Amino-2-methylpropan-1-ol: Contains an additional methyl group, providing different steric and electronic properties.

    2-Amino-2-(hydroxymethyl)propane-1,3-diol:

Uniqueness

2-Amino-2-(oxolan-2-yl)ethan-1-ol is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This ring structure enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-amino-2-(oxolan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5(4-8)6-2-1-3-9-6/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPJURLRARTNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426427-02-2
Record name 2-amino-2-(oxolan-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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